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molecular formula C6H3ClN2O4 B1296474 6-Chloro-5-nitronicotinic acid CAS No. 7477-10-3

6-Chloro-5-nitronicotinic acid

Cat. No. B1296474
M. Wt: 202.55 g/mol
InChI Key: HCRHNMXCDNACMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803374B2

Procedure details

A suspension of 6-hydroxy-5-nitronicotinic acid (8 g, 43.5 mmol) (prepared by literature nitration of 6-hydroxynicotinic acid) in phosphorus oxychloride (24.3 mL, 261.0 mmol) was heated to reflux (105° C.) for 3 h under a nitrogen atmosphere. At the end of this time period all of the solids had dissolved. The reaction was cooled to rt and poured over 500 mL crushed ice, and stirring was continued for 30 minutes until all of the ice had melted. The aqueous mixture was extracted with a 1:2 mixture of THF in diethyl ether (3×150 mL). The pooled organic extracts were washed with brine (1×), dried (MgSO4), and concentrated on a rotary evaporator to afford intermediate 56 as a light brown solid (8.37 g, 95%). ESI-MS m/e 405.3 (2M−1).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
O[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
OC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Name
Quantity
24.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISSOLUTION
Type
DISSOLUTION
Details
At the end of this time period all of the solids had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
ADDITION
Type
ADDITION
Details
poured over 500 mL
CUSTOM
Type
CUSTOM
Details
crushed ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with a 1:2 mixture of THF in diethyl ether (3×150 mL)
WASH
Type
WASH
Details
The pooled organic extracts were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=O)O)C=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.37 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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